
Sardomozide
准备方法
合成路线和反应条件: ADU-S100 铵盐通过一系列涉及环状二核苷酸形成的化学反应合成。 该制备方法涉及使用环状腺苷单磷酸 (c-di-AMP) 的双硫代磷酸酯类似物,然后对其进行修饰以增强其稳定性和生物活性 .
工业生产方法: 在工业环境中,ADU-S100 铵盐通常使用脂质体递送系统制备,以提高其稳定性和疗效。 该化合物被整合到阳离子脂质体中,脂质体可以保护其免受降解并增强其对靶细胞的递送 .
化学反应分析
反应类型: ADU-S100 铵盐主要在 STING 途径内发生活化反应。 在生理条件下,它通常不参与氧化、还原或取代反应 .
常用试剂和条件: ADU-S100 铵盐的活化涉及其被内质网驻留受体 STING 识别,随后募集 TANK 结合激酶 1 (TBK1) 和干扰素调节因子 3 (IRF3) .
主要生成产物: ADU-S100 铵盐活化后形成的主要产物是 I 型干扰素和其他细胞因子,这些细胞因子在针对癌细胞的免疫反应中起着至关重要的作用 .
科学研究应用
Oncology
Sardomozide has been primarily investigated for its potential in treating various malignancies:
- Non-Hodgkin's Lymphoma : this compound was evaluated in a Phase II clinical trial as a monotherapy for patients with refractory or relapsed non-Hodgkin's lymphoma. The study involved administering 100 mg/m² intravenously over five days every three weeks for up to eight cycles. However, the results indicated limited efficacy, leading to the discontinuation of further development in this area .
- Neuroblastoma : Recent studies have highlighted the use of this compound in combination therapies targeting neuroblastoma, particularly MYC-driven tumors. Research demonstrated that combining this compound with other agents like DFMO (difluoromethylornithine) and celecoxib significantly inhibited tumor initiation and regressed established tumors in preclinical models .
Polyamine Antagonist Regimens
This compound is part of broader therapeutic strategies involving polyamine antagonists. These regimens have shown promise in treating tumors with high-risk genetic lesions, such as MYCN amplification and TP53 mutations. The combination of this compound with other drugs has been suggested to enhance therapeutic outcomes against multidrug-resistant tumors .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Indication | Combination Therapies | Outcome |
---|---|---|---|
Phase II | Non-Hodgkin's Lymphoma | Monotherapy | Limited efficacy; development discontinued |
Preclinical | Neuroblastoma | DFMO, Celecoxib | Significant tumor regression observed |
Preclinical | MYC-driven tumors | Various chemotherapy regimens | Enhanced antitumor activity reported |
Preclinical Studies
In vitro and in vivo studies have consistently shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicated that this compound effectively inhibited neuroblastoma cell growth by targeting polyamine synthesis pathways .
Moreover, studies involving animal models have provided insights into the compound's potential to block tumor initiation and progression when used alongside established chemotherapeutic agents .
作用机制
ADU-S100 铵盐通过与内质网中的 STING 受体结合来激活 STING 途径。 这种结合会触发一系列事件,包括募集 TBK1 和 IRF3,从而导致 I 型干扰素和其他细胞因子的产生 . 这些细胞因子诱导针对癌细胞的强大且持久的抗原特异性 T 细胞介导的免疫反应 .
相似化合物的比较
类似化合物:
- 2’3’-c-di-AM (PS)2 (Rp,Rp) 二钠盐
- 2’3’-c-di-AM (PS)2 (Rp,Rp) 对映异构体铵盐
独特性: 与其他环状二核苷酸相比,ADU-S100 铵盐的稳定性和亲脂性增强。 它能够激活所有已知的人类和小鼠 STING 等位基因,使其成为一种有效且通用的 STING 激动剂 . 此外,它在脂质体递送系统中的制剂进一步增强了其疗效和稳定性 .
生物活性
Sardomozide, a compound recognized for its inhibitory effects on S-adenosylmethionine decarboxylase (SAMDC), plays a significant role in the metabolism of polyamines, which are essential for various cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
This compound functions primarily as a potent inhibitor of SAMDC, an enzyme critical in the polyamine biosynthesis pathway. By inhibiting SAMDC, this compound disrupts the conversion of S-adenosylmethionine (SAM) into methylthioadenosine (MTA) and carbon dioxide (CO2). This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular processes including DNA stabilization, cell growth, and proliferation. The resulting reduction in polyamines can trigger cell cycle arrest and apoptosis in cancer cells .
Inhibition of Polyamine Synthesis
This compound has demonstrated significant biological activity in various studies:
- IC50 Values : In rat liver assays, this compound exhibited an IC50 value of approximately 0.005 µM, indicating its high potency as an SAMDC inhibitor.
- Cellular Effects : The inhibition of SAMDC by this compound has been linked to alterations in protein translation mechanisms and gene expression modulation. Studies show that it can influence frameshifting efficiency in mRNA translation .
Case Studies and Clinical Trials
Several clinical studies have investigated the effects of this compound on cancer patients:
- Phase I Trials : Early phase I trials indicated that this compound was well-tolerated among patients with advanced solid tumors. The studies aimed to assess the maximum tolerated dose (MTD) and pharmacokinetics of the compound .
- Combination Therapies : Research has explored combining this compound with other therapeutic agents to enhance antitumor activity. For instance, a study examined the effects of combining this compound with cytarabine, revealing promising results in blocking neuroblastoma initiation .
Applications in Biomedical Research
This compound's role as a SAMDC inhibitor positions it as a potential therapeutic candidate for diseases characterized by dysregulated polyamine metabolism, particularly cancer. Its ability to modulate polyamine levels makes it relevant for:
- Cancer Therapy : Given its mechanism of action, this compound is being explored for its potential in treating various cancers where polyamine metabolism is altered.
- Photopharmacology : Recent advancements include the development of photoswitchable drugs using this compound as a model compound. This approach aims to create drugs with controllable activity profiles under specific light conditions.
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Inhibition Potency | IC50 ~ 0.005 µM in rat liver assays |
Cellular Impact | Induces cell cycle arrest and apoptosis in cancer cells |
Clinical Trials | Well-tolerated in phase I trials; ongoing investigations |
Combination Therapy | Enhanced effects when combined with cytarabine |
Innovative Applications | Development of photoswitchable drugs |
属性
IUPAC Name |
1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869976 | |
Record name | Sardomozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149400-88-4 | |
Record name | Sardomozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。